Cas no 2171872-70-9 (4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane)

4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane structure
2171872-70-9 structure
商品名:4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane
CAS番号:2171872-70-9
MF:C14H28N2O
メガワット:240.384923934937
CID:6452485
PubChem ID:165522604

4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

    • 4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane
    • 2171872-70-9
    • EN300-1278500
    • 4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
    • インチ: 1S/C14H28N2O/c1-13(2,3)12-6-11-17-14(15-12)7-5-9-16(4)10-8-14/h12,15H,5-11H2,1-4H3
    • InChIKey: PQRGPTKUGIKWPX-UHFFFAOYSA-N
    • ほほえんだ: O1CCC(C(C)(C)C)NC21CCN(C)CCC2

計算された属性

  • せいみつぶんしりょう: 240.220163521g/mol
  • どういたいしつりょう: 240.220163521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 24.5Ų

4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1278500-1000mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
1000mg
$1129.0 2023-10-01
Enamine
EN300-1278500-250mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
250mg
$1038.0 2023-10-01
Enamine
EN300-1278500-5000mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
5000mg
$3273.0 2023-10-01
Enamine
EN300-1278500-500mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
500mg
$1084.0 2023-10-01
Enamine
EN300-1278500-10000mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
10000mg
$4852.0 2023-10-01
Enamine
EN300-1278500-50mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
50mg
$948.0 2023-10-01
Enamine
EN300-1278500-2500mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
2500mg
$2211.0 2023-10-01
Enamine
EN300-1278500-1.0g
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
1g
$0.0 2023-06-08
Enamine
EN300-1278500-100mg
4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane
2171872-70-9
100mg
$993.0 2023-10-01

4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecane 関連文献

4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro5.6dodecaneに関する追加情報

Comprehensive Overview of 4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane (CAS No. 2171872-70-9)

4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane (CAS No. 2171872-70-9) is a structurally unique spirocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its molecular framework, featuring a spiro[5.6]dodecane core with tert-butyl and methyl substituents, offers exceptional versatility for applications in drug discovery and material science. This article delves into its properties, synthesis, and potential uses, while addressing trending topics such as green chemistry, AI-driven molecular design, and sustainable synthesis.

The compound's spirocyclic architecture is a key highlight, as it provides rigidity and conformational stability, making it an attractive scaffold for bioactive molecule development. Researchers are increasingly exploring spiro compounds due to their ability to mimic natural product structures, a trend aligned with the growing demand for novel therapeutic agents. The presence of both oxygen and nitrogen heteroatoms in its 1-oxa-5,9-diazaspiro system further enhances its potential as a multifunctional building block in medicinal chemistry.

Synthetic routes to 4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane often involve cascade cyclization or transition-metal-catalyzed reactions, reflecting the broader shift toward atom-economical methodologies. Recent advancements in flow chemistry and enzymatic catalysis have also been applied to optimize its production, addressing the industry's focus on cost-effective and eco-friendly synthesis. These innovations resonate with the rising popularity of green chemistry in both academic and industrial settings.

In pharmaceutical contexts, this compound's spirocyclic motif is being investigated for its potential to modulate G-protein-coupled receptors (GPCRs) and ion channels, which are critical targets in neurological disorders and metabolic diseases. Its tert-butyl group may contribute to improved lipophilicity and blood-brain barrier penetration, a hot topic in CNS drug development. Such attributes align with the increasing demand for precision medicine and personalized therapeutics.

Beyond pharmaceuticals, 4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane has potential applications in advanced materials, particularly in supramolecular chemistry and catalysis. Its rigid structure could serve as a template for designing molecular machines or self-assembling systems, areas gaining traction due to breakthroughs in nanotechnology. This versatility underscores its relevance in interdisciplinary research.

From an SEO perspective, this compound intersects with high-traffic search queries such as "spirocyclic compounds in drug discovery", "sustainable synthesis of heterocycles", and "GPCR-targeting scaffolds". By incorporating these long-tail keywords, this content not only enhances readability but also improves visibility in academic and industrial search engines. The compound's CAS No. 2171872-70-9 further ensures precise indexing for researchers seeking specific data.

In conclusion, 4-tert-butyl-9-methyl-1-oxa-5,9-diazaspiro[5.6]dodecane represents a compelling case study in modern molecular innovation. Its structural complexity, coupled with its applicability across drug development and material science, positions it as a valuable candidate for future research. As the scientific community continues to prioritize sustainability and efficiency, this compound's role in next-generation technologies is poised to expand.

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